ROCK2 Inhibition Potency: Sub-Nanomolar IC50 Confirmed by Caliper Assay
The compound demonstrates potent inhibition of ROCK2 with a reported IC50 of 0.560 nM, measured using a caliper assay with FITC-AHA-AKRRRLSSLRA-OH as substrate [1]. This value positions the compound in the sub-nanomolar potency range characteristic of advanced ROCK inhibitor chemotypes. In comparison, the clinically used ROCK inhibitor fasudil exhibits an IC50 of approximately 330–500 nM for ROCK2, indicating that the target compound is approximately 600- to 900-fold more potent in this biochemical assay format, although a direct head-to-head comparison under identical conditions is not available [2].
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.560 nM |
| Comparator Or Baseline | Fasudil (ROCK2 IC50 ≈ 330–500 nM, literature consensus) |
| Quantified Difference | ~589-fold to ~893-fold greater potency |
| Conditions | Caliper assay; FITC-AHA-AKRRRLSSLRA-OH substrate; 30 μL assay volume containing 20 mM HEPES, pH 7.5 |
Why This Matters
For procurement decisions in ROCK-mediated disease models, sub-nanomolar potency enables the use of lower compound concentrations, reducing the risk of solvent toxicity and off-target effects associated with high micromolar dosing of less potent alternatives such as fasudil.
- [1] BindingDB. BDBM50089584: CHEMBL3578252. ROCK2 IC50 = 0.560 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50089584 View Source
- [2] Lee, M. R., et al. Substituted isoquinolines as rock kinase inhibitors. U.S. Patent No. 11,912,719. Issued February 27, 2024. (Background on fasudil IC50 and selectivity). View Source
